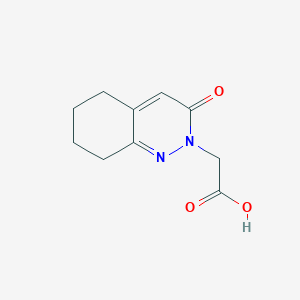

(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBFCFXGJKVRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the characterization of the , a novel heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. It outlines the critical physicochemical parameters that govern a compound's pharmacokinetic and pharmacodynamic behavior and provides detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system. This guide is intended to be the authoritative starting point for any research and development program involving this compound.

Introduction: The Imperative of Physicochemical Profiling

The journey of a drug molecule from administration to its target site is governed by a complex interplay of biological systems and the molecule's intrinsic physicochemical properties.[1][2] Properties such as solubility, lipophilicity, and ionization state dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety.[3] Therefore, the early and accurate characterization of these properties is not merely a data collection exercise; it is a cornerstone of rational drug design and lead optimization, helping to mitigate the risk of late-stage failures in drug development.[2][4]

The subject of this guide, (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, belongs to the tetrahydrocinnolinone class of heterocycles. Its structure, featuring a hydrogen bond donor (carboxylic acid), hydrogen bond acceptors (carbonyl and nitrogen atoms), and a partially saturated bicyclic core, suggests a nuanced physicochemical profile that warrants thorough investigation.

Chemical Structure:

-

IUPAC Name: (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

-

Molecular Formula: C₁₀H₁₂N₂O₃

-

Molecular Weight: 208.22 g/mol

Predicted Physicochemical Profile

In the absence of empirical data, computational models provide valuable initial estimates of a compound's properties. These predictions, derived from quantitative structure-property relationship (QSPR) models, guide initial experimental design and help prioritize compounds in early discovery.[5] It is crucial to note that these are in silico predictions and must be confirmed by experimental data.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (Acidic) | ~3.5 - 4.5 | Governs the ionization state of the carboxylic acid, impacting solubility and permeability across biological membranes at different physiological pH values (e.g., stomach vs. intestine). |

| logP | ~0.5 - 1.5 | Indicates lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability, a desirable trait for many oral drug candidates.[6] |

| Aqueous Solubility (logS) | ~ -2.0 to -3.0 | Predicts solubility in water. This value suggests moderate solubility, which is a critical factor for absorption and formulation.[7] |

Note: These values are estimations based on the structure and common computational algorithms. Various online tools and software packages like those from ChemAxon or Simulations Plus can provide such predictions.[8][9][10]

Proposed Synthetic Route

The characterization of a compound necessitates a pure, well-characterized sample. A plausible synthetic route for (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is proposed below, based on established heterocyclic chemistry principles.

The synthesis would likely commence with the construction of the 5,6,7,8-tetrahydrocinnolin-3(2H)-one core. This can be achieved via a condensation reaction between 2-oxocyclohexaneacetic acid ethyl ester and hydrazine hydrate. The subsequent step involves the N-alkylation of the cinnolinone nitrogen with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the key .

Melting Point (MP) Determination

Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid. A pure compound exhibits a sharp melting range (typically < 2°C), whereas impurities depress and broaden this range.[11] The capillary melting point method is a standard, reliable technique.[12][13][14]

Experimental Protocol:

-

Sample Preparation: Ensure the synthesized compound is thoroughly dried and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time during the accurate measurement.

-

Accurate Determination: Use a fresh sample. Heat the block to about 20°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute. A slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

Thermodynamic Aqueous Solubility

Principle: Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid form. It is a critical parameter for predicting oral absorption.[15][16] The shake-flask method is the gold-standard for this measurement, as it ensures true equilibrium is reached.[17][18][19]

Experimental Protocol:

-

System Preparation: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Agitate the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant. To remove any remaining solid particles, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and collect the clear liquid.

-

Quantification: Prepare a series of calibration standards of the compound in the same buffer (often with a small amount of co-solvent like DMSO to ensure initial dissolution, then diluted).

-

Analysis: Analyze the filtered supernatant and the calibration standards using a suitable analytical method, typically reverse-phase HPLC with UV detection (HPLC-UV) or LC-MS for higher sensitivity and selectivity.

-

Calculation: Determine the concentration of the compound in the supernatant by interpolating its response against the calibration curve. This concentration is the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Assay.

Acid Dissociation Constant (pKa)

Principle: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, the carboxylic acid group is the primary ionizable center. The pKa dictates how the compound's charge, and thus its solubility and permeability, changes with pH.[20] Potentiometric titration is a highly accurate and direct method for pKa determination.[21][22][23][24]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[21] Some co-solvent (e.g., methanol) may be required for initial dissolution if aqueous solubility is low, but its concentration should be kept minimal.

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.

-

Titration: Titrate the solution with a standardized titrant (0.1 M NaOH for an acidic compound). Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve, often determined from the peak of the first derivative plot (ΔpH/ΔV).

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (logP and logD)

Principle: Lipophilicity is the affinity of a compound for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a key determinant of membrane permeability and metabolism.

-

logP is the partition coefficient of the neutral form of the molecule between n-octanol and water.

-

logD is the distribution coefficient at a specific pH (e.g., 7.4), which accounts for both the neutral and ionized forms of the molecule.[25]

4.4.1 Shake-Flask Method (Gold Standard for logP/logD)

This method directly measures the partitioning of the compound and is considered the most reliable.[26][27][28]

Experimental Protocol:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4 phosphate buffer for logD) and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Seal the vial and shake for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol phase.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV), using appropriate calibration curves for each phase.

-

Calculation:

-

logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

4.4.2 Reverse-Phase HPLC (High-Throughput Method for logD)

This indirect method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity. It is faster and requires less material than the shake-flask method.[29][30][31]

Experimental Protocol:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer (at the desired pH for logD) and an organic modifier like methanol or acetonitrile.

-

Calibration: Inject a series of reference compounds with known logP/logD values and record their retention times (t_R).

-

Analysis: Inject the test compound and record its retention time under the same chromatographic conditions.

-

Calculation:

-

Calculate the capacity factor (k) for each compound: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Plot log(k) of the reference compounds versus their known logP/logD values. This should yield a linear relationship.

-

Calculate log(k) for the test compound and interpolate its logP/logD from the calibration curve.

-

Caption: Comparative workflows for logD determination.

Conclusion

The are fundamental to its potential as a therapeutic agent. This guide provides the necessary framework for a comprehensive experimental investigation of these properties. While in silico predictions offer a valuable starting point, the detailed protocols provided herein for determining melting point, solubility, pKa, and lipophilicity will generate the robust, high-quality data required for informed decision-making in any drug discovery and development program. The diligent application of these methods will enable researchers to fully understand the biopharmaceutical profile of this compound, paving the way for its successful optimization and advancement.

References

-

LookChem. Cas 82152-06-5, 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid. [Link]

-

Experiment (1) determination of melting points. (2021). [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). International Journal of Pharmaceutical Sciences and Nanotechnology.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

-

Simulations Plus. PCB Module: Accurate Physicochemical Property Predictions. [Link]

-

Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

PubChem. 3-Oxocholic acid. [Link]

-

ResearchGate. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Chemaxon Docs. Theory of aqueous solubility prediction. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

ECETOC. assessment of reverse - phase. [Link]

-

Potentiometric Titration of an Unknown Weak Acid. [Link]

-

ResearchGate. (2020). LogP / LogD shake-flask method v1. [Link]

-

Experiment 1: Melting-point Determinations. [Link]

-

ResearchGate. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

Green Chemistry (RSC Publishing). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. [Link]

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: A review. (2017). Analytica Chimica Acta.

-

PMC. (2012). Development of Methods for the Determination of pKa Values. [Link]

-

ACS Publications. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

BioDuro. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

-

PubMed. (2013). Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes. [Link]

-

PMC. (2024). Will we ever be able to accurately predict solubility?. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

NIH. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

PubMed. Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors. [Link]

-

ResearchGate. (2017). Physical Properties in Drug Design. [Link]

-

Melting point determination. [Link]

-

ResearchGate. Prediction of Physicochemical Properties. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 9. PCB Module: Accurate Physicochemical Property Predictions [simulations-plus.com]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. athabascau.ca [athabascau.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. evotec.com [evotec.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. enamine.net [enamine.net]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. asdlib.org [asdlib.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. enamine.net [enamine.net]

- 26. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 27. researchgate.net [researchgate.net]

- 28. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 30. researchgate.net [researchgate.net]

- 31. ecetoc.org [ecetoc.org]

An In-Depth Technical Guide to (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid: Synthesis, Characterization, and Biological Context

Introduction: The Tetrahydrocinnolinone Scaffold

The 5,6,7,8-tetrahydrocinnolin-3(2H)-one core represents a compelling scaffold in medicinal chemistry. As a fused pyridazinone system, it belongs to a class of nitrogen-containing heterocycles known for a wide array of biological activities. Derivatives of related structures, such as tetrahydroquinolines and phthalazinones, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of an acetic acid moiety at the N-2 position creates a (heterocyclyl)acetic acid derivative, a structural motif frequently employed to enhance solubility, introduce a vector for further conjugation, or interact with specific biological targets, such as enzymes or receptors that recognize carboxylic acids.

This guide provides a validated, two-step synthetic pathway to enable the synthesis and subsequent investigation of the target compound, (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient approach to the target molecule involves a two-stage process: first, the construction of the core heterocyclic system, followed by the functionalization at the N-2 position.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

PART 3.1: Synthesis of the Core Scaffold: 5,6,7,8-Tetrahydrocinnolin-3(2H)-one

The foundational step is the construction of the bicyclic pyridazinone ring system. This is reliably achieved through the cyclocondensation reaction of a cyclic β-ketoester, ethyl 2-oxocyclohexanecarboxylate, with hydrazine. This reaction is a classic and high-yielding method for forming the pyridazinone ring.

Reaction Scheme:

Caption: Synthesis of the tetrahydrocinnolinone core.

Protocol:

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-oxocyclohexanecarboxylate (1 equivalent).

-

Solvent Addition: Add absolute ethanol as the solvent (approximately 5-10 mL per gram of the ketoester).

-

Hydrazine Addition: While stirring, add hydrazine hydrate (approximately 1.1 to 1.2 equivalents) dropwise to the solution. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality and Trustworthiness: This protocol is self-validating. The use of a β-ketoester and hydrazine is a cornerstone of pyridazinone synthesis. The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, with subsequent elimination of ethanol and water to form the stable, six-membered heterocyclic ring. The precipitation of the product upon cooling drives the reaction to completion and simplifies purification.

PART 3.2: Synthesis of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

This second stage involves a standard N-alkylation of the lactam nitrogen of the cinnolinone core, followed by saponification of the resulting ester to yield the final carboxylic acid.

Reaction Scheme:

Caption: Two-step functionalization of the core scaffold.

Protocol:

-

N-Alkylation Setup: In a dry round-bottom flask, dissolve the 5,6,7,8-tetrahydrocinnolin-3(2H)-one (1 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, ~1.5 equivalents). The base will deprotonate the acidic N-H of the lactam.

-

Alkylating Agent: Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.

-

Ester Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 1-2 M NaOH).

-

Saponification: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: Cool the solution in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~2-3). The target carboxylic acid should precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. Recrystallization may be performed if necessary.

Causality and Trustworthiness: The N-H proton of the pyridazinone core is acidic and can be removed by a moderately strong base. The resulting anion acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in a classic SN2 reaction. Subsequent basic hydrolysis (saponification) of the ethyl ester is a standard and highly reliable method to generate the corresponding carboxylate salt, which upon acidification, yields the final carboxylic acid product.

Physicochemical and Spectroscopic Data (Predicted)

While experimental data is unavailable for the target compound, properties for the core scaffold and predictions for the final product can be summarized.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Key Spectroscopic Features (Predicted) |

| 5,6,7,8-Tetrahydrocinnolin-3(2H)-one | C₈H₁₀N₂O | 150.18 | White to off-white solid | ¹H NMR: Broad singlet for N-H proton. ¹³C NMR: Signal for C=O (amide) ~160-170 ppm. |

| (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid | C₁₀H₁₂N₂O₃ | 208.22 | Crystalline solid | ¹H NMR: Disappearance of N-H proton, appearance of a singlet for the -CH₂- group adjacent to the nitrogen, and a broad singlet for the carboxylic acid -OH. IR: Strong C=O stretches for amide and carboxylic acid, broad O-H stretch. |

Biological Context and Potential Applications

The tetrahydrocinnolinone scaffold is a "privileged" structure in medicinal chemistry, and its derivatives are explored for various therapeutic applications.

-

Anticancer Activity: Many nitrogen-containing heterocyclic compounds, including derivatives of the structurally similar tetrahydroquinoline, have demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][3] They can induce apoptosis and cell cycle arrest through various mechanisms.

-

Enzyme Inhibition: The pyridazinone ring is a core component of several marketed drugs that act as enzyme inhibitors. For example, some derivatives are known to inhibit phosphodiesterases (PDEs). The carboxylic acid handle of the target molecule makes it a candidate for targeting enzyme active sites that have a cationic or hydrogen-bond donor residue.

-

Antimicrobial Properties: Fused heterocyclic systems are widely investigated for their potential as antibacterial and antifungal agents.[3]

The synthesis of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid would be the first step for a research program aimed at exploring these potential biological activities through screening and lead optimization.

Conclusion

While (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid remains an uncharacterized molecule, this guide provides a comprehensive and technically sound pathway for its de novo synthesis. The protocols are based on reliable and well-established chemical transformations, ensuring a high probability of success for researchers in drug discovery and medicinal chemistry. The synthesis of this compound and its analogs will enable the exploration of the biological potential of the tetrahydrocinnolinone scaffold, contributing to the development of new therapeutic agents.

References

-

Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5618. Available from: [Link]

-

Ghorab, M. M., et al. (2011). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 46(9), 4546-4552. Available from: [Link]

-

Hafez, H. N., et al. (2010). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. European Journal of Medicinal Chemistry, 45(5), 1983-1991. Available from: [Link]

Sources

solubility of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profiling of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of the novel heterocyclic compound, (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid. In the absence of established public data for this specific molecule, this document serves as a procedural and theoretical manual, outlining the necessary steps from structural analysis to rigorous experimental determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. It directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[1][2] Poor solubility can lead to challenging and costly formulation development, and is a leading cause of candidate attrition in the pharmaceutical industry.[1]

This guide focuses on the systematic solubility assessment of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid (CAS No. 1224165-30-3)[3][4], a compound belonging to the cinnoline class of heterocycles, which are known for a wide spectrum of biological activities.[2][5] By establishing a robust solubility profile in various organic solvents, researchers can make informed decisions regarding reaction chemistry, purification, crystallization, and the development of viable dosage forms.

Physicochemical and Structural Analysis

A thorough understanding of the molecule's structure is the foundation for predicting its solubility behavior. The principle of "like dissolves like" dictates that a solute will best dissolve in a solvent that shares similar intermolecular forces.[6]

Molecular Structure: (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

Caption: Structure of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid.

Key Structural Features & Predicted Properties:

-

Carboxylic Acid Moiety (-COOH): This is the most significant functional group influencing solubility. It can act as both a strong hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This group imparts significant polarity and acidic character to the molecule.

-

Lactam (cyclic amide) Ring: The tertiary amide within the cinnoline ring system contains a polar carbonyl group (C=O) which is a strong hydrogen bond acceptor.

-

Tetrahydro- prefix: This indicates the presence of a saturated carbocyclic ring fused to the pyridazinone ring. This portion of the molecule is nonpolar and aliphatic, which will contribute to solubility in less polar solvents.

-

Overall Polarity: The molecule possesses both polar (carboxylic acid, lactam) and non-polar (saturated ring) regions. This amphiphilic nature suggests it may have moderate solubility in a range of solvents, but is unlikely to be highly soluble in either extremely polar or completely non-polar solvents.

-

Ionization: The carboxylic acid group is ionizable. In basic solvents or aqueous solutions with a pH above its pKa, it will deprotonate to form a carboxylate salt, which is typically much more soluble in polar protic solvents like water or alcohols.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, a more quantitative approach to solvent selection is beneficial. Hansen Solubility Parameters (HSP) provide a practical framework for predicting miscibility and solubility.[5][7] The principle is that substances with similar HSP values are likely to be soluble in one another.[7] Each molecule is assigned three parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be plotted as coordinates in a 3D "Hansen space". The distance (Ra) between the solute and a solvent in this space is calculated, and if this distance is within a certain interaction radius (R₀) for the solute, good solubility is predicted.

Caption: Hansen Solubility Parameter (HSP) workflow for solvent selection.

For a novel compound, the HSP can be estimated using group contribution methods (available in software packages like HSPiP) and then refined experimentally by testing solubility in a range of solvents with known HSP values.[8][9]

A Tiered Approach to Experimental Solubility Determination

A pragmatic approach involves a two-tiered strategy: a rapid kinetic screen to identify potentially useful solvents, followed by a more rigorous thermodynamic measurement for the most promising candidates.

Caption: A two-tiered workflow for efficient solubility profiling.

Tier 1: Kinetic Solubility Screening

Kinetic solubility refers to the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[10][11] While it can overestimate true solubility due to the formation of supersaturated solutions, it is an invaluable high-throughput tool for ranking a large number of solvents quickly.[1][11]

Tier 2: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent when excess solid is present.[10][12] This is the "gold standard" measurement and is critical for developing robust processes. The shake-flask method is the most common and reliable technique for this determination.[7]

Detailed Experimental Protocols

Safety Precaution: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for the compound and all solvents. All procedures should be performed in a well-ventilated laboratory fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: Tier 1 - Kinetic Solubility by Turbidimetry

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid in 100% Dimethyl Sulfoxide (DMSO).

-

Solvent Plate Preparation: In a 96-well microplate, dispense 198 µL of each test solvent into separate wells.

-

Compound Addition: Using a multichannel pipette, add 2 µL of the DMSO stock solution to each well. This creates a final concentration of 100 µg/mL with 1% DMSO.

-

Mixing and Incubation: Seal the plate and shake for 2 hours at room temperature.

-

Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Interpretation: Wells with low turbidity indicate high kinetic solubility, while high turbidity indicates precipitation and low kinetic solubility.

Protocol: Tier 2 - Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid (e.g., ~10 mg) to a 2 mL glass vial. Ensure solid is visible.

-

Solvent Addition: Add 1 mL of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Equilibrate for at least 24-48 hours to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Sample Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. A tabular format is highly effective for comparing results across different solvents.

Table 1: Proposed Solvent List for Screening

| Solvent Class | Recommended Solvents | Rationale |

| Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; varying polarity. |

| Dipolar Aprotic | Acetonitrile, Acetone, DMSO, DMF | Polar, but cannot donate hydrogen bonds. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderate polarity, hydrogen bond acceptors. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Common process solvents with moderate polarity. |

| Chlorinated | Dichloromethane (DCM) | Apolar aprotic, good for less polar compounds. |

| Hydrocarbons | Toluene, Heptane | Non-polar solvents. |

Table 2: Solubility Data for (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid at 25°C

| Solvent | Solvent Class | Kinetic Solubility (Qualitative Rank) | Thermodynamic Solubility (mg/mL) |

| Methanol | Protic | High | To be determined |

| Ethanol | Protic | High | To be determined |

| Isopropanol | Protic | Medium | To be determined |

| Acetonitrile | Dipolar Aprotic | Medium | To be determined |

| Acetone | Dipolar Aprotic | Medium | To be determined |

| Ethyl Acetate | Ester | Low | To be determined |

| Dichloromethane | Chlorinated | Low | To be determined |

| Toluene | Hydrocarbon | Very Low | To be determined |

| Heptane | Hydrocarbon | Insoluble | To be determined |

Note: The qualitative ranks in Table 2 are predictive based on structural analysis and serve as a hypothesis to be confirmed by experimental data.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the . By combining theoretical structural analysis with a practical, two-tiered experimental approach, researchers can efficiently generate the high-quality data necessary to advance their research and development objectives. The distinction and proper application of both kinetic and thermodynamic solubility measurements are paramount for making sound decisions in process chemistry and pharmaceutical formulation.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

McDonagh, J. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Hansen, C. M., Abbott, S., & Yamamoto, H. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. [Link]

-

Fallah, Z., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

-

Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Vlachos, D. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Solubility Science. [Link]

-

Hansen Solubility. (n.d.). Welcome to the official site of HSP and HSPiP. Retrieved from [Link]

-

Abbott, S. (2022). HSPiP Measuring HSP (New). YouTube. [Link]

-

Pop, V., et al. (2021). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

-

LookChem. (n.d.). Cas 82152-06-5, 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid. Retrieved from [Link]

-

BIOFOUNT. (n.d.). (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Oxocholic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Some properties and thermochemistry of acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. Retrieved from [Link]

Sources

- 1. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 3-Oxocholic acid | C24H38O5 | CID 5283956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10-F776360 - 2-3-oxo-5678-tetrahydrocinnolin-23h-ylacetic-… [cymitquimica.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. chemistryforsustainability.org [chemistryforsustainability.org]

- 9. youtube.com [youtube.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

NMR and mass spectrometry data for (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound, (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally related cinnoline derivatives, we present a detailed interpretation of the anticipated ¹H NMR, ¹³C NMR, and mass spectra. This guide also includes detailed, field-proven protocols for data acquisition, ensuring a self-validating system for the structural elucidation of this and similar compounds. The methodologies and analyses herein are grounded in established scientific literature, providing a trustworthy and authoritative resource for the characterization of novel heterocyclic compounds.

Introduction

(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is a heterocyclic compound featuring a tetrahydrocinnolinone core functionalized with an acetic acid moiety. The structural complexity and potential pharmacological relevance of cinnoline derivatives necessitate unambiguous characterization, for which NMR and mass spectrometry are indispensable tools.[1] This guide is designed to bridge the gap in available spectral data by providing a robust predictive analysis, thereby facilitating its identification and characterization in research and development settings.

The structural elucidation of novel small molecules is a cornerstone of chemical and pharmaceutical research.[2] A thorough understanding of a molecule's spectral properties is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will systematically deconstruct the expected spectral features of the title compound, providing a logical framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[3] For (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

2.1.1. Sample Preparation

-

Weigh 5-10 mg of the solid sample of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid.

-

Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), in a clean vial. The choice of solvent is critical, as the acidic proton of the carboxylic acid may exchange with deuterium in protic solvents like CD₃OD, leading to the disappearance of its signal. DMSO-d₆ is often preferred for observing exchangeable protons.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

2.1.2. ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse-acquire experiment.[4]

-

Typical acquisition parameters on a 400 MHz spectrometer would be:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust as needed for signal-to-noise)

-

-

Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz is typical) and Fourier transform.

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate all signals to determine the relative number of protons.

2.1.3. ¹³C NMR Acquisition

-

Using the same sample, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters on a 100 MHz spectrometer would be:

-

Pulse angle: 30 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds (a longer delay may be needed for quaternary carbons)[5]

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid in DMSO-d₆ is detailed in Table 1. The chemical shifts are estimated based on typical values for similar functional groups and comparison with related structures.[6][7]

Table 1. Predicted ¹H NMR Data for (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift.[8] |

| ~7.5 | Singlet | 1H | H-4 | This is a vinylic proton in a conjugated system, expected to be deshielded. |

| ~4.5 | Singlet | 2H | -CH₂-COOH | Protons on a carbon adjacent to a carbonyl group and a nitrogen atom are deshielded. |

| ~2.8 | Triplet | 2H | H-5 | These are allylic protons and are adjacent to a CH₂ group, hence a triplet. |

| ~2.4 | Triplet | 2H | H-8 | These protons are adjacent to a CH₂ group and are deshielded by the adjacent double bond system. |

| ~1.8 | Multiplet | 4H | H-6, H-7 | These are aliphatic protons in the cyclohexene ring, expected to show complex overlapping signals. |

2.2.1. Interpretation of the Predicted ¹H NMR Spectrum

The predicted spectrum shows distinct signals that correspond to the different proton environments in the molecule. The broad singlet at ~12.5 ppm is characteristic of a carboxylic acid proton. The singlet at ~7.5 ppm is assigned to the vinylic proton at the C-4 position. The singlet at ~4.5 ppm corresponds to the methylene protons of the acetic acid side chain. The signals for the tetrahydro- portion of the ring system are expected in the aliphatic region, with the protons at C-5 and C-8 appearing as triplets due to coupling with their neighboring methylene groups. The protons at C-6 and C-7 are expected to be a complex multiplet due to their diastereotopic nature and coupling to each other and the adjacent protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is summarized in Table 2. Chemical shifts are estimated based on standard values for similar carbon environments and data from related heterocyclic systems.[9][10][11]

Table 2. Predicted ¹³C NMR Data for (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~170 | Quaternary | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded.[12] |

| ~165 | Quaternary | C=O (C-3) | The carbonyl carbon of the cyclic amide (lactam) is also significantly deshielded. |

| ~150 | Quaternary | C-4a | This is a quaternary carbon in a double bond, part of the conjugated system. |

| ~130 | Methine | C-4 | A vinylic carbon with an attached proton. |

| ~125 | Quaternary | C-8a | A quaternary carbon at the junction of the two rings. |

| ~50 | Methylene | -CH₂-COOH | Carbon adjacent to a nitrogen and a carbonyl group. |

| ~30 | Methylene | C-5 | An allylic carbon atom. |

| ~25 | Methylene | C-8 | An aliphatic carbon adjacent to the aromatic part of the ring. |

| ~22 | Methylene | C-6, C-7 | Aliphatic carbons within the cyclohexene ring. |

2.3.1. Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The two carbonyl carbons of the carboxylic acid and the lactam are expected at the most downfield positions (~170 and ~165 ppm, respectively). The vinylic and aromatic-like carbons of the cinnoline ring system will appear in the range of 125-150 ppm. The methylene carbon of the acetic acid side chain is expected around 50 ppm. The four methylene carbons of the tetrahydro- portion of the ring will be found in the aliphatic region, between 22 and 30 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[13] It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound and will be used in this proposed protocol.

3.1.1. Sample Preparation

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[14]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of methanol or acetonitrile and water (typically 1:1), often containing a small amount of a volatile acid like formic acid (0.1%) to promote protonation.[15][16]

-

Ensure the final solution is free of any particulate matter. Filtration through a 0.22 µm syringe filter is recommended.

-

Avoid non-volatile buffers such as phosphates or sulfates, as they can contaminate the ion source.[2]

3.1.2. Data Acquisition (ESI-MS)

-

Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Negative ion mode can also be used to observe the deprotonated molecule [M-H]⁻.

-

For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement, which can be used to determine the elemental composition.

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) on the protonated molecule. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrometry Data

Molecular Formula: C₁₀H₁₂N₂O₃ Monoisotopic Mass: 208.0848 g/mol

3.2.1. High-Resolution Mass Spectrometry (HRMS)

In positive ion mode ESI-HRMS, the expected accurate mass for the protonated molecule [M+H]⁺ is 209.0921 . This measurement would confirm the elemental composition of C₁₀H₁₃N₂O₃⁺.

3.2.2. Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern

The fragmentation of the protonated molecule can provide valuable structural information. The predicted major fragmentation pathways are outlined in Table 3.[17][18][19]

Table 3. Predicted MS/MS Fragmentation Data for (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid [M+H]⁺

| Fragment m/z | Proposed Structure/Loss | Rationale |

| 191.0655 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 163.0709 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the previous fragment. |

| 151.0921 | [M+H - CH₂COOH]⁺ | Loss of the acetic acid side chain as a radical. |

| 149.0760 | [M+H - COOH - H₂]⁺ | Loss of the carboxyl group and dihydrogen. |

| 121.0709 | [C₇H₉N₂]⁺ | Fragmentation of the tetrahydro- ring system. |

3.2.3. Interpretation of the Predicted Mass Spectrum

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 209. The MS/MS spectrum will likely be characterized by the loss of the acetic acid side chain, providing a strong indication of its presence. Further fragmentation of the tetrahydrocinnolinone ring would yield additional structural information. The observation of these specific fragment ions would provide strong evidence for the proposed structure.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for NMR and mass spectrometry analysis.

NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis, from sample preparation to structural elucidation.

Mass Spectrometry Experimental Workflow

Caption: A systematic workflow for mass spectrometry analysis, from sample preparation to structural confirmation.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid. By combining theoretical principles with data from analogous structures, we have established a reliable spectral fingerprint for this compound. The detailed experimental protocols and workflows presented herein offer a robust framework for the practical acquisition and interpretation of spectral data, ensuring scientific integrity and trustworthiness. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous characterization of this and other novel heterocyclic compounds.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Agilent. (n.d.). Experimental Design and MS Workflows for Omics Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow for the mass spectrometry-based analysis of... Retrieved from [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

- Vu, T. N., et al. (2015). speaq 2.

-

Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]

-

BigOmics Analytics. (2025). MS Proteomics Data Preprocessing: Overview & Tools. Retrieved from [Link]

-

Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]

-

University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

- Royal Society of Chemistry. (2018).

- Laukens, K., et al. (2016). Automated workflow composition in mass spectrometry-based proteomics.

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

- Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6327-6333.

- Demarque, D. P., et al. (2016). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Journal of Organic Chemistry, 81(4), 1433-1455.

- National Center for Biotechnology Information. (2018).

- Yordanova, D., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

University of Alberta. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

- American Chemical Society. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.

- Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(3), 10-15.

-

ResearchGate. (n.d.). Experimental design and workflow. Retrieved from [Link]

- National Center for Biotechnology Information. (2019). NMR methods for the analysis of mixtures.

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of NMR experiment workflow. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).

- American Chemical Society. (2023). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.

-

Widener University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

-

ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

- National Center for Biotechnology Information. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Journal of Organic Chemistry, 74(21), 8464-8467.

- Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 747-750.

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. chem.latech.edu [chem.latech.edu]

- 4. sc.edu [sc.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. technologynetworks.com [technologynetworks.com]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Tetrahydrocinnoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydrocinnoline Scaffold - A Frontier in Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of exploration, seeking novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the vast array of heterocyclic compounds, the tetrahydrocinnoline nucleus represents a compelling yet underexplored scaffold. While its close structural relatives, tetrahydroquinolines and cinnolines, have been the subject of extensive research, leading to the identification of numerous biological targets and mechanisms of action, the tetrahydrocinnoline moiety remains a relative frontier.

This guide ventures into this promising territory. Due to the limited body of research focused specifically on tetrahydrocinnoline derivatives, we will adopt a rational, evidence-based approach to extrapolate their potential biological targets. By drawing upon the wealth of knowledge surrounding the well-documented activities of structurally analogous tetrahydroquinoline and cinnoline compounds, we can illuminate a path forward for the investigation and development of novel tetrahydrocinnoline-based therapeutic agents. This document will serve as a technical roadmap for researchers, providing not only a theoretical framework for potential biological targets but also detailed, field-proven experimental protocols to validate these hypotheses.

Potential Biological Target 1: The PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a spectrum of fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] Evidence from studies on structurally similar compounds strongly suggests that the tetrahydrocinnoline scaffold may be a promising starting point for the development of potent PI3K/mTOR pathway inhibitors.

Notably, a series of cinnoline derivatives have been successfully developed as potent PI3K inhibitors, with some compounds exhibiting nanomolar inhibitory activities.[3][4] Furthermore, certain tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway.[5] These findings provide a strong rationale for investigating tetrahydrocinnoline derivatives as modulators of this crucial oncogenic pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to screen tetrahydrocinnoline derivatives for their inhibitory activity against PI3K and mTOR kinases. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Purified recombinant PI3K and mTOR kinases

-

Kinase-specific substrate peptides

-

ATP

-

Tetrahydrocinnoline derivatives (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of each tetrahydrocinnoline derivative in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted tetrahydrocinnoline derivative or DMSO control to each well.

-

Add 2.5 µL of the respective kinase (PI3K or mTOR) to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of the substrate/ATP mixture to each well to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and duplication. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a fundamental characteristic of cancer. Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line of interest

-

Tetrahydrocinnoline derivatives

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with tetrahydrocinnoline derivatives as described for the apoptosis assay.

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

The fluorescence intensity of PI is directly proportional to the DNA content.

-

Generate a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content.

-

Caption: Experimental workflow for cell cycle analysis.

Quantitative Data Presentation

While specific IC50 values for tetrahydrocinnoline derivatives are scarce in the literature, the following tables provide a summary of the reported anticancer activities of structurally related tetrahydroquinoline and cinnoline derivatives to serve as a benchmark for future studies.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10e | A549 (Lung) | 0.033 | |

| 10h | MCF-7 (Breast) | 0.087 | |

| 10d | A549 (Lung) | 0.062 | |

| 10d | MCF-7 (Breast) | 0.58 | |

| 10d | MDA-MB-231 (Breast) | 1.003 | |

| 15 | MCF-7 (Breast) | 15.16 | |

| 15 | HepG-2 (Liver) | 18.74 | |

| 15 | A549 (Lung) | 18.68 |

Table 2: Anticancer Activity of Cinnoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 25 | HCT-116 (Colon) | 0.264 | [3][4] |

| 25 | A549 (Lung) | 2.04 | [3][4] |

| 25 | PC-3 (Prostate) | 1.14 | [3][4] |

Conclusion and Future Directions

The tetrahydrocinnoline scaffold, while currently underrepresented in medicinal chemistry literature, holds significant promise as a source of novel therapeutic agents. By leveraging the extensive research on its structural analogs, we have identified the PI3K/AKT/mTOR pathway, tubulin polymerization, and DNA intercalation as highly probable biological targets. The downstream consequences of engaging these targets, namely apoptosis induction and cell cycle arrest, further underscore the potential of tetrahydrocinnoline derivatives as anticancer agents.

The detailed experimental protocols provided in this guide offer a clear and actionable framework for researchers to systematically evaluate these hypotheses. The successful validation of these or other biological targets will be a critical step in unlocking the full therapeutic potential of the tetrahydrocinnoline scaffold. Future research should focus on the synthesis and screening of diverse libraries of tetrahydrocinnoline derivatives to establish robust structure-activity relationships and to identify lead compounds with potent and selective activity against these targets. Such endeavors will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

-

Al-Warhi, T., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Bioinformation, 17(10), 863-871. [Link]

-

Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Scientific Reports, 12(1), 9985. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Mendeley. (n.d.). Targeting pi3k/akt/mtor pathway by different flavonoids: A cancer chemopreventive approach. [Link]

-

MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

-

PubMed. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

-

Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. (n.d.). [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. [Link]

-

PubMed. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. [Link]

-

PubMed Central. (2014). Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues. [Link]

-

Plantafood Medical Stiftung. (2021). Research Article Taxifolin Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme. [Link]

-

PubMed. (n.d.). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. [Link]

-

NIH. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. [Link]

-

PubMed Central. (n.d.). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. [Link]

-

PubMed. (2025). Synthesis, antiproliferative activity, and biological profiling of C-19 trityl and silyl ether andrographolide analogs in colon cancer and breast cancer cells. [Link]

-

PubMed Central. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. [Link]

- Google Patents. (n.d.).

-

PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

- Google Patents. (n.d.). Quinoline derivatives and their use as tyrosine kinase inhibitors.

-

PubMed. (n.d.). Synthesis and analysis of potential DNA intercalators containing quinoline-glucose hybrids. [Link]

-

Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

-

PubMed. (n.d.). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

ScienceDirect. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. [Link]

-

PubMed. (n.d.). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. [Link]

-

Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Dual Inhibition of Pi3k and Mtor Signaling Pathways. [Link]

-

PubMed Central. (n.d.). The present and future of PI3K inhibitors for cancer therapy. [Link]

-

PubMed. (2022). DNA intercalators as anticancer agents. [Link]

-

Illinois Experts. (1989). Topologically Constrained Bifunctional Intercalators: DNA Intercalation by a Macrocyclic Bisacridine. [Link]

-

Semantic Scholar. (n.d.). PI3K inhibitors are finally coming of age. [Link]

-

Bentham Science Publisher. (n.d.). Drugs that Inhibit Tubulin Polymerization: The Particular Case of Podophyllotoxin and Analogues. [Link]

Sources

- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]